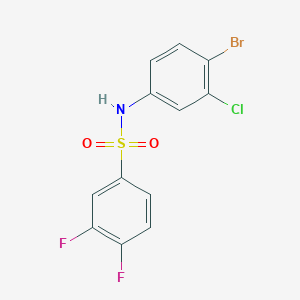
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It was initially developed as a RAF kinase inhibitor, but later studies have revealed its ability to target multiple signaling pathways involved in cancer progression.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been tested in preclinical and clinical trials for the treatment of these cancers. In addition to cancer therapy, this compound 43-9006 has also been studied for its potential in treating other diseases, such as psoriasis and rheumatoid arthritis.
Mecanismo De Acción
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 targets multiple signaling pathways involved in cancer progression, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, this compound 43-9006 can block the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have various biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound 43-9006 has been shown to modulate the immune system, which can enhance the effectiveness of cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-established synthesis method, which allows for easy production and purification. However, this compound 43-9006 also has some limitations. It can have off-target effects, which can complicate the interpretation of experimental results. It can also have variable efficacy depending on the cancer type and patient characteristics.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide 43-9006. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to investigate its use in other diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanisms of resistance to this compound 43-9006 and to develop strategies to overcome this resistance. Finally, the development of new and more potent inhibitors based on the structure of this compound 43-9006 is also an area of future research.
Conclusion
In conclusion, this compound 43-9006 is a small molecule inhibitor that has shown promise in cancer therapy. Its ability to target multiple signaling pathways involved in cancer progression makes it a valuable tool in the fight against cancer. While there are some limitations to its use, further research is needed to explore its potential in combination therapy and other diseases. With continued research, this compound 43-9006 and its derivatives may prove to be valuable drugs in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF2NO2S/c13-9-3-1-7(5-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRKFGIYFXUYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)

![ethyl 5-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4707873.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)

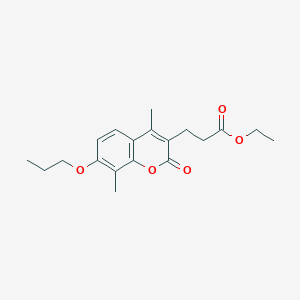
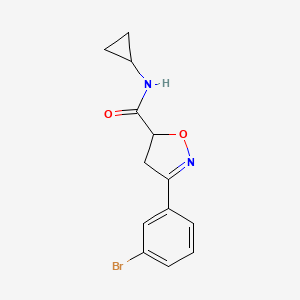
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)

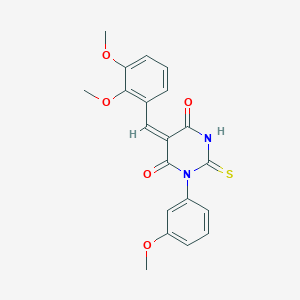
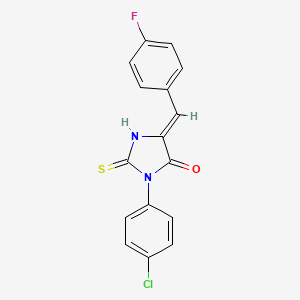
![3-(4-fluorobenzyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4707933.png)